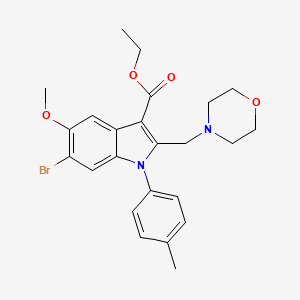
ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole class of chemicals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process may start with the bromination of a suitable indole precursor, followed by methoxylation and subsequent functionalization with a 4-methylphenyl group. The morpholinylmethyl group is introduced through nucleophilic substitution reactions. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction parameters and improved safety. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels. The presence of the bromine, methoxy, and morpholinylmethyl groups may enhance its binding affinity and selectivity towards specific molecular targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-1H-indole-3-carboxylate: Lacks the morpholinylmethyl group.
Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-piperidinylmethyl)-1H-indole-3-carboxylate: Contains a piperidinylmethyl group instead of a morpholinylmethyl group.
Uniqueness
Ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of the morpholinylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27BrN2O4 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methoxy-1-(4-methylphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H27BrN2O4/c1-4-31-24(28)23-18-13-22(29-3)19(25)14-20(18)27(17-7-5-16(2)6-8-17)21(23)15-26-9-11-30-12-10-26/h5-8,13-14H,4,9-12,15H2,1-3H3 |
InChI Key |
WSFKBJOADOSOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=C(C=C3)C)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















